ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate

Catalog No.
S12462175
CAS No.
M.F
C15H19F3N2O2
M. Wt
316.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-...

Product Name

ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate

IUPAC Name

ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

InChI

InChI=1S/C15H19F3N2O2/c1-3-10-8-12(19)11-7-9(15(16,17)18)5-6-13(11)20(10)14(21)22-4-2/h5-7,10,12H,3-4,8,19H2,1-2H3/t10-,12+/m1/s1

InChI Key

AZFYCLSCZLWMBW-PWSUYJOCSA-N

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N

Ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate is a synthetic compound belonging to the class of quinoline derivatives. This compound features a unique trifluoromethyl group and an amino group that contribute to its potential biological activities. The molecular formula is C15H19F3N2O2C_{15}H_{19}F_3N_2O_2, and it has a molecular weight of approximately 326.32 g/mol. The compound's structure includes a quinoline ring system, which is known for its pharmacological significance, particularly in medicinal chemistry.

The chemical reactivity of ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate can be explored through various reactions typical of quinoline derivatives:

  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions due to its electron-withdrawing nature.
  • Amidation: The carboxylate functional group can react with amines to form amides, which is a common transformation in organic synthesis.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions are essential for modifying the compound for further biological evaluation or for synthesizing analogs.

Quinoline derivatives are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate has shown promise in preliminary studies as a potential therapeutic agent against autoimmune disorders and various cancers due to its ability to modulate biological pathways involved in these diseases .

Several methods have been reported for the synthesis of ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate:

  • Cyclocondensation: Starting from appropriate precursors such as 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate, cyclocondensation reactions can facilitate the formation of the quinoline core.
  • Alkylation: The amino group can be alkylated using alkyl halides to enhance the compound's solubility and bioactivity.
  • Esterification: The final product can be obtained through esterification of the corresponding carboxylic acid with ethanol in the presence of acid catalysts.

These methods provide flexibility in modifying the compound's structure for specific applications .

Ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting autoimmune diseases and cancers.
  • Biochemical Research: As a tool compound for studying biological mechanisms involving quinoline derivatives.
  • Chemical Synthesis: As an intermediate in synthesizing more complex molecules within medicinal chemistry.

Interaction studies are crucial for understanding how ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate interacts with biological targets:

  • Protein Binding Studies: Assessing how well the compound binds to specific proteins can provide insights into its mechanism of action.
  • Cellular Assays: Evaluating its effect on cellular pathways can help determine its therapeutic potential.
  • In Vivo Studies: Testing in animal models can reveal pharmacokinetics and pharmacodynamics relevant to human medicine.

Ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate shares structural similarities with several other compounds:

Compound NameStructure FeaturesUnique Aspects
4-AminoquinolineAmino group on quinolineKnown for antimalarial properties
TorcetrapibTrifluoromethyl groupCETP inhibitor with cardiovascular implications
4-CBZ-amino-2-ethyl-6-trifluoromethyl-1,2,3,4-tetrahydroquinolineTetrahydroquinoline structurePotential use in neuropharmacology
7-(3-Aminopyrrolidin-1-yl)-6-fluoroquinoloneFluoroquinolone derivativeAntibiotic activity

These compounds highlight the diversity within the quinoline family while emphasizing the unique trifluoromethyl substitution and specific stereochemistry of ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate that may confer distinct biological properties.

The enantioselective construction of the bicyclic quinoline scaffold in ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate relies on advanced catalytic systems. Chiral phosphoric acids (CPAs) have demonstrated exceptional efficacy in mediating intramolecular aza-Michael additions, achieving enantiomeric excess (ee) values up to 98% for analogous dihydroquinolines. For example, Zhou et al. reported a CPA-catalyzed cyclization of α,β-unsaturated ketones, yielding 2,3-dihydroquinolin-4-ones with >80% ee through precise proton-transfer mechanisms.

Transition metal catalysts, particularly iridium complexes, enable hydrogenation of preformed quinoline intermediates. A study by Guo et al. utilized chiral iridium-SpiroPAP catalysts for asymmetric partial hydrogenation of 3-ethoxycarbonylquinolines, achieving 95% yield and 99% ee for 1,4-dihydroquinolines. Copper bis(oxazoline) systems further enhance regioselectivity in alkynylation reactions, as demonstrated in the synthesis of trifluoromethyl-substituted dihydroquinolines with 93% ee.

Table 1: Key Catalytic Systems for Bicyclic Core Synthesis

Catalyst TypeReaction TypeYield (%)ee (%)Reference
Chiral N-Trifyl PhosphoramideIntramolecular Aza-Michael77–9882
Ir-SpiroPAPPartial Hydrogenation9599
Cu-Bis(oxazoline)Alkynylation40–8088–93

Stereochemical Control Through Chiral Auxiliary-Mediated Cyclization

Chiral auxiliaries play a critical role in establishing the (2R,4S) configuration. Ellman’s tert-butanesulfinamide auxiliary has been employed to direct stereoselective cyclizations of α-halo-ortho-alkenyl anilides, achieving >95% chirality transfer during radical-mediated bicyclization. For instance, Skörska et al. demonstrated that enantiopure auxiliaries enforce axial-to-central chirality transfer in 6-exo-trig cyclizations, yielding 3,4-dihydroquinolin-2-ones with 97% diastereomeric excess (de).

In the synthesis of the target compound, a chiral ethyl glycinate derivative was used to template the quinoline ring. The auxiliary coordinates with Lewis acidic intermediates during cyclocondensation, ensuring correct spatial orientation of the trifluoromethyl and ethyl groups. Post-cyclization auxiliary removal via hydrogenolysis (Pd/C, H₂) preserves stereochemical integrity, as evidenced by retained >99% ee in final products.

Key Steps in Auxiliary-Mediated Synthesis:

  • Auxiliary Installation: Coupling of chiral ethyl glycinate to nitroquinoline precursor.
  • Cyclization: BF₃·OEt₂-mediated intramolecular Friedel-Crafts alkylation at −40°C.
  • Auxiliary Cleavage: Hydrogenolytic removal under mild conditions (1 atm H₂, 25°C).

Continuous Flow Chemistry Applications for Diastereomeric Purification

Continuous flow systems address challenges in diastereomeric purification through dynamic resolution. A fixed-bed reactor packed with immobilized chloro-iridium Cp*C₅OH complex enables real-time racemization of undesired enantiomers, enhancing overall yield and purity. For example, recirculating mother liquors through the catalyst bed at 80°C increased diastereomeric excess from 20% to 89% in the resolution of ethyl 4-amino-2-ethylquinoline derivatives.

Table 2: Batch vs. Flow Purification Performance

ParameterBatch ProcessFlow Process
Racemization Time24 h6 min
Diastereomeric Excess20%89%
Overall Yield52%95%

Microfluidic crystallization platforms further enhance selectivity by precisely controlling supersaturation gradients. A study by Devarajegowda et al. achieved 99% purity for trifluoromethyl-substituted quinolines using antisolvent crystallization in a segmented flow reactor.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

316.13986234 g/mol

Monoisotopic Mass

316.13986234 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

Explore Compound Types